2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
CAS No.: 1116240-01-7
Cat. No.: VC2702345
Molecular Formula: C13H8Cl2IN3O2S
Molecular Weight: 468.1 g/mol
* For research use only. Not for human or veterinary use.
![2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine - 1116240-01-7](/images/structure/VC2702345.png)
Specification
CAS No. | 1116240-01-7 |
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Molecular Formula | C13H8Cl2IN3O2S |
Molecular Weight | 468.1 g/mol |
IUPAC Name | 2,4-dichloro-5-iodo-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine |
Standard InChI | InChI=1S/C13H8Cl2IN3O2S/c1-7-2-4-8(5-3-7)22(20,21)19-6-9(16)10-11(14)17-13(15)18-12(10)19/h2-6H,1H3 |
Standard InChI Key | ATYBQGYSTLWUBH-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=C(N=C3Cl)Cl)I |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=C(N=C3Cl)Cl)I |
Introduction
Chemical Structure and Properties
Structural Characteristics
2,4-Dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine features a functionalized pyrrolo[2,3-d]pyrimidine core with four key structural elements:
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Two chlorine atoms at positions 2 and 4 of the pyrimidine ring
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An iodine atom at position 5 of the pyrrole ring
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A tosyl (p-toluenesulfonyl) group attached to the nitrogen at position 7
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The fused bicyclic pyrrolo[2,3-d]pyrimidine scaffold
The tosyl group serves as both a protecting group for the pyrrole nitrogen and as an activating group that increases the reactivity of the heterocyclic system toward nucleophilic substitution reactions .
Physical and Chemical Properties
Based on the analysis of related compounds in the pyrrolo[2,3-d]pyrimidine series, the following properties can be estimated for 2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine:
The chemical reactivity of this compound is primarily determined by the three halogen substituents and the tosyl group:
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The chlorine atoms at positions 2 and 4 are susceptible to nucleophilic aromatic substitution reactions
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The iodine at position 5 can participate in various metal-catalyzed coupling reactions (Suzuki, Heck, Sonogashira)
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The tosyl group can be cleaved under basic or reductive conditions to regenerate the free pyrrole NH
Synthesis Methodologies
General Synthetic Approach
The synthesis of 2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine typically follows a sequential functionalization of the pyrrolo[2,3-d]pyrimidine core. Based on established methodologies for related compounds, a general synthetic route can be outlined:
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Starting with commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
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Sequential introduction of functional groups through established reactions
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Purification using column chromatography or recrystallization techniques
Detailed Synthetic Procedure
The following synthetic route represents a viable approach to 2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine based on procedures reported for similar derivatives:
Step 1: Tosylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
2,4-Dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine serves as a valuable building block in medicinal chemistry for several reasons:
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The chlorine atoms at positions 2 and 4 provide sites for nucleophilic substitution, allowing the introduction of amino, alkoxy, or thio groups
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The iodine at position 5 enables various coupling reactions for carbon-carbon bond formation
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The tosyl group protects the pyrrole nitrogen during these transformations and can be selectively removed later
These features make the compound particularly useful in the synthesis of kinase inhibitors and other biologically active molecules that require precise functionalization of the pyrrolo[2,3-d]pyrimidine scaffold .
Related Bioactive Compounds
The pyrrolo[2,3-d]pyrimidine core is found in several important pharmaceutical compounds:
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Tofacitinib, a Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis and other inflammatory conditions
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N4-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines, which have been investigated as vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors with potential antiangiogenic and antitumor properties
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Various other kinase inhibitors targeting different cellular signaling pathways
The versatility of the pyrrolo[2,3-d]pyrimidine scaffold, combined with the synthetic utility of halogenated intermediates like 2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, continues to drive its application in drug discovery efforts.
Emergency procedures should follow standard protocols for organic chemicals, including:
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338)
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In case of skin contact: Wash with plenty of soap and water
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If inhaled: Remove person to fresh air and keep comfortable for breathing
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